molecular formula C8H5N3O3 B1321361 5-nitro-1H-indazole-3-carbaldehyde CAS No. 677702-36-2

5-nitro-1H-indazole-3-carbaldehyde

Cat. No.: B1321361
CAS No.: 677702-36-2
M. Wt: 191.14 g/mol
InChI Key: UVUPPLXBIXJRKD-UHFFFAOYSA-N
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Description

5-nitro-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C9H6N2O3 It is a derivative of indazole, a bicyclic heterocycle that is structurally related to indole

Biochemical Analysis

Biochemical Properties

5-nitro-1H-indazole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a critical signaling molecule in various physiological processes . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to modifications that can alter protein function and activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can induce changes in gene expression profiles, leading to alterations in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with nitric oxide synthase results in the inhibition of nitric oxide production . Additionally, this compound can cause changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where specific dosages are required to achieve the desired biological activity without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, it can undergo reduction and oxidation reactions, leading to the formation of metabolites that may have different biological activities . The compound’s effects on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, this compound’s localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-1H-indazole-3-carbaldehyde typically involves the nitration of 1H-indazole-3-carbaldehyde. One common method is the reaction of 1H-indazole-3-carbaldehyde with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and avoid over-nitration .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the nitration process .

Chemical Reactions Analysis

Types of Reactions

5-nitro-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 5-amino-1H-indazole-3-carbaldehyde.

    Substitution: Various substituted indazole derivatives.

    Condensation: Schiff bases or hydrazones.

Scientific Research Applications

5-nitro-1H-indazole-3-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-1H-indazole-3-carbaldehyde is unique due to the presence of both the nitro and aldehyde functional groups on the indazole core. This combination allows for a wide range of chemical modifications and biological activities, making it a versatile compound in research and development.

Properties

IUPAC Name

5-nitro-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-4-8-6-3-5(11(13)14)1-2-7(6)9-10-8/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUPPLXBIXJRKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90613289
Record name 5-Nitro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677702-36-2
Record name 5-Nitro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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